molecular formula C20H14ClF3N2O2 B2707035 1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 923073-31-8

1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2707035
CAS No.: 923073-31-8
M. Wt: 406.79
InChI Key: SEJPRNSHZVLREB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorobenzyl and trifluoromethylphenyl groups, and the formation of the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group attached at the 1-position, a carboxamide group at the 3-position, and a trifluoromethylphenyl group attached via a nitrogen atom . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the chlorobenzyl group, the trifluoromethylphenyl group, and the carboxamide group . The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Spectroscopic Investigations

Spectroscopic studies on dihydropyridine derivatives, such as the investigation conducted by Fischer et al. (1988), provide insights into the structural conformation and electronic properties of these compounds. The research highlighted the effective conjugation between the dihydropyridine and carboxamide π-systems, suggesting a transoid conformation in solution for natural coenzymes NADH and NMNH, as well as for model compounds similar in structure to our compound of interest (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis Methodologies

Significant advancements have been made in the synthesis of dihydropyridine derivatives, offering a foundation for the development of compounds with potential biological activities. For instance, the work by Abernathy (1978) on antihypertensive agents and coronary vessel dilators showcases the broad applicability of these synthetic methodologies in creating compounds with significant pharmacological potential, which can be applied to our compound for exploring its therapeutic applications (Abernathy, 1978).

Structural Analysis

Crystal structure analysis, as demonstrated by Zhong et al. (2010), provides detailed insights into the molecular arrangement and stability of dihydropyridine carboxamides. These studies are crucial for understanding the intermolecular interactions that govern the physical and chemical properties of such compounds. The structural elucidation of diflunisal carboxamides by Zhong et al. underscores the significance of X-ray diffraction techniques in the characterization of dihydropyridine derivatives, offering a framework for analyzing compounds with a similar structure to our focus compound (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. For example, studies could investigate its potential use as a pharmaceutical agent, given the biological activity observed for similar compounds . Additionally, research could explore its synthesis in more detail, potentially leading to more efficient methods for its production .

Mechanism of Action

Target of Action

Similar compounds have been synthesized as inhibitors of several protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death. They work by adding a phosphate group to other proteins, which can activate or deactivate the target proteins.

Mode of Action

It’s known that kinase inhibitors typically work by binding to the kinase, which prevents it from adding a phosphate group to its target proteins . This can disrupt the normal function of the target proteins and lead to changes in cell behavior.

Biochemical Pathways

Given that it’s a kinase inhibitor, it’s likely that it affects pathways involving the phosphorylation of proteins . Phosphorylation is a key mechanism in many cellular processes, so this compound could potentially have wide-ranging effects.

Pharmacokinetics

It’s noted that the compound’s application is hindered by its poor water solubility , which could impact its bioavailability.

Result of Action

Similar compounds have shown potent toxicity towards various cancer cells , suggesting that this compound may also have potential antineoplastic effects.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJPRNSHZVLREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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